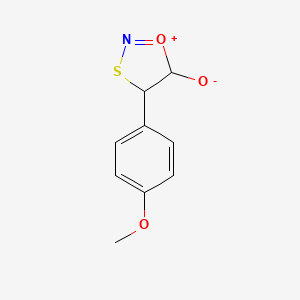

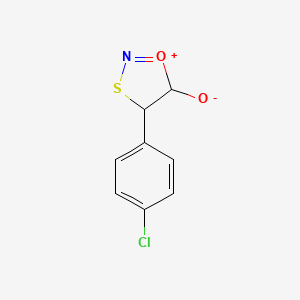

4-(4-Methoxyphenyl)-4,5-dihydro-1,3,2-oxathiazol-1-ium-5-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

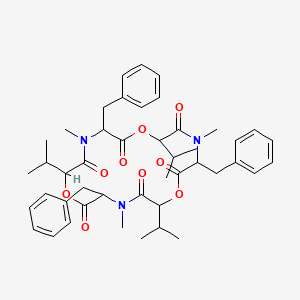

CAY10565 is a member of a new class of S-nitrosothiol species that function as nitric oxide donors under acidic conditions. These compounds are known for their ability to release nitric oxide, a molecule involved in various physiological processes. CAY10565 decomposes with a half-life of 130 minutes in 0.1 M phosphate buffer at pH 5.0 and 37°C, and it has been shown to relax phenylephrine-constricted rat aortic strips by 71% and 44% at pH 6.0 and 7.4, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: CAY10565 can be synthesized through the reaction of 4-methoxyphenyl isothiocyanate with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds under acidic conditions to form the S-nitrosothiol compound.

Industrial Production Methods: While specific industrial production methods for CAY10565 are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of controlled pH environments and temperature regulation to ensure the stability and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: CAY10565 primarily undergoes decomposition reactions under acidic conditions to release nitric oxide. This reaction is pH-dependent and is influenced by the presence of phosphate buffers.

Common Reagents and Conditions:

Reagents: Sodium nitrite, hydrochloric acid, 4-methoxyphenyl isothiocyanate.

Conditions: Acidic pH (around 5.0), temperature of 37°C.

Major Products: The major product of the decomposition reaction is nitric oxide, which is released from the S-nitrosothiol group .

Scientific Research Applications

CAY10565 has several scientific research applications, including:

Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

Biology: Investigated for its role in modulating biological processes through nitric oxide release.

Medicine: Studied for potential therapeutic applications due to its ability to release nitric oxide, which can influence vascular relaxation and other physiological functions.

Mechanism of Action

CAY10565 exerts its effects by releasing nitric oxide under acidic conditions. The nitric oxide then interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway is involved in the relaxation of smooth muscle cells and other physiological processes .

Comparison with Similar Compounds

- S-nitrosohemoglobin

- S-nitrosoalbumin

- S-nitrosoglutathione

- S-nitrosocysteine

Comparison: CAY10565 is unique in its ability to release nitric oxide specifically under acidic conditions, which distinguishes it from other S-nitrosothiols that may release nitric oxide under different conditions. This pH-controlled release mechanism makes CAY10565 particularly useful in research settings where precise control over nitric oxide release is required .

Properties

Molecular Formula |

C9H9NO3S |

|---|---|

Molecular Weight |

211.24 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-4,5-dihydro-1,3,2-oxathiazol-1-ium-5-olate |

InChI |

InChI=1S/C9H9NO3S/c1-12-7-4-2-6(3-5-7)8-9(11)13-10-14-8/h2-5,8-9H,1H3 |

InChI Key |

OUCJPOXOGCRTEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2C([O+]=NS2)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767005.png)

![[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767007.png)

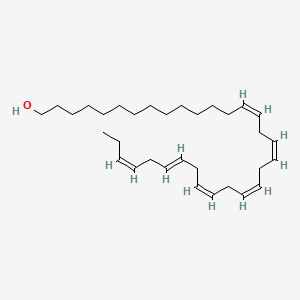

![methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate](/img/structure/B10767064.png)

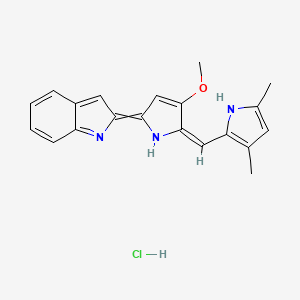

![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)